Methyl chromane-7-carboxylate
Overview
Description
Methyl chromane-7-carboxylate is an organic compound with the molecular formula C11H12O3. It belongs to the class of chromane derivatives, which are known for their diverse biological and pharmacological activities. The compound features a chromane ring system with a carboxylate ester group at the 7-position, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl chromane-7-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the condensation of salicylaldehyde with methyl acetoacetate, followed by cyclization to form the chromane ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl chromane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chromone derivatives, which are important intermediates in the synthesis of biologically active molecules.
Reduction: Reduction of the ester group can yield the corresponding alcohol, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Chromone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromane derivatives.
Scientific Research Applications
Methyl chromane-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: this compound derivatives have shown potential as anti-inflammatory, antioxidant, and anticancer agents.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl chromane-7-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The specific molecular targets and pathways depend on the functional groups present on the chromane scaffold and the nature of the substituents.
Comparison with Similar Compounds
Methyl chromane-7-carboxylate can be compared with other chromane derivatives, such as:
Chromone: Lacks the ester group and has different biological activities.
Chroman-2-one: Features a ketone group instead of an ester, leading to distinct reactivity and applications.
Flavonoids: Natural compounds with a similar chromane structure but with additional hydroxyl groups, contributing to their antioxidant properties.
Uniqueness: this compound is unique due to its specific ester functional group at the 7-position, which imparts distinct chemical reactivity and biological activity. This makes it a versatile scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
methyl 3,4-dihydro-2H-chromene-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)9-5-4-8-3-2-6-14-10(8)7-9/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEGSCLTMMNTPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCO2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624649 | |
Record name | Methyl 3,4-dihydro-2H-1-benzopyran-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
527681-32-9 | |
Record name | Methyl 3,4-dihydro-2H-1-benzopyran-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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